Haloxydine

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

Haloxydine primarily targets the Homogentisate Solanesyltransferase (HST) enzyme . This enzyme plays a crucial role in the plastoquinone biosynthesis pathway .

Mode of Action

This compound interacts with its target, the Homogentisate Solanesyltransferase enzyme, by inhibiting its function . This inhibition disrupts the normal functioning of the plastoquininone biosynthesis pathway .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the plastoquinone biosynthesis pathway . By inhibiting the Homogentisate Solanesyltransferase enzyme, this compound disrupts the normal production of plastoquinone, a key component in photosynthesis .

Result of Action

The inhibition of the Homogentisate Solanesyltransferase enzyme by this compound leads to significant changes at the molecular and cellular levels. In mature leaves, it can cause effects ranging from slight swelling of the chloroplasts to complete breakdown, depending on the species . In immature leaves, this compound inhibits the normal light-mediated chloroplast development .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, light conditions can affect its impact on chloroplast development . .

Biochemische Analyse

Biochemical Properties

Haloxydine plays a significant role in biochemical reactions by acting as an inhibitor of certain enzymes. It is known to inhibit homogentisate solanesyltransferase (EC 2.5.1.117), an enzyme involved in the biosynthesis of plastoquinone and tocopherol . This inhibition disrupts the normal function of the enzyme, leading to a cascade of effects on the biochemical pathways it regulates.

Cellular Effects

This compound affects various types of cells, particularly plant cells. It has been observed to cause swelling and breakdown of chloroplasts in mature leaves, and it inhibits the normal development of chloroplasts in immature leaves when exposed to light . This disruption in chloroplast structure and function suggests that this compound interferes with carotenoid synthesis or accumulation, leading to photo-oxidation of chlorophyll .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and inhibiting homogentisate solanesyltransferase. This enzyme inhibition prevents the synthesis of essential compounds like plastoquinone, which is crucial for photosynthesis and other cellular processes . The inhibition is competitive with homogentisate and non-competitive with farnesyl pyrophosphate (FPP) for the enzyme .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to vary over time. Its stability and degradation can influence its long-term impact on cellular function. For instance, in mature leaves, the effects range from slight swelling to complete breakdown of chloroplasts, depending on the duration of exposure . In immature leaves, this compound inhibits chloroplast development when exposed to light, indicating its temporal effects are light-dependent .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, general principles can be inferred from its biochemical properties. Higher doses of this compound are likely to result in more pronounced inhibition of homogentisate solanesyltransferase, leading to greater disruption of cellular processes. Toxic or adverse effects at high doses could include significant cellular damage due to the inhibition of essential biochemical pathways .

Metabolic Pathways

This compound is involved in metabolic pathways related to the biosynthesis of plastoquinone and tocopherol. By inhibiting homogentisate solanesyltransferase, this compound disrupts the normal metabolic flux, leading to a decrease in the levels of these essential metabolites . This disruption can have downstream effects on various cellular processes that depend on these compounds.

Transport and Distribution

Within cells and tissues, this compound is likely transported and distributed through passive diffusion and possibly active transport mechanisms. Its interactions with transporters or binding proteins could influence its localization and accumulation within specific cellular compartments . The compound’s solubility properties may also affect its distribution and efficacy.

Subcellular Localization

This compound primarily localizes to chloroplasts in plant cells, where it exerts its inhibitory effects on homogentisate solanesyltransferase . This localization is crucial for its function as an herbicide, as it targets the chloroplasts’ biochemical pathways. The presence of specific targeting signals or post-translational modifications may direct this compound to these organelles, ensuring its effective action.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Haloxydine can be synthesized through the halogenation of pyridine derivatives. The process involves the introduction of chlorine and fluorine atoms into the pyridine ring. The general synthetic route includes:

Halogenation of Pyridine: Pyridine is treated with chlorine and fluorine under controlled conditions to introduce the halogen atoms at specific positions.

Hydroxylation: The halogenated pyridine is then subjected to hydroxylation to introduce the hydroxyl group at the 4-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring high yield and purity.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions: Haloxydine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: It is used as a model compound in studying halogenation and hydroxylation reactions.

Biology: Haloxydine’s effects on plant physiology have been studied to understand its herbicidal properties.

Medicine: Research has explored its potential as a lead compound for developing new pharmaceuticals.

Industry: this compound has been used in the development of new herbicides and pesticides.

Vergleich Mit ähnlichen Verbindungen

Haloxydine is similar to other herbicides that inhibit carotenoid biosynthesis, such as:

Cyclopyrimorate: Another HST inhibitor that causes bleaching symptoms in plants.

Mesotrione: Inhibits 4-hydroxyphenylpyruvate dioxygenase, another enzyme in the carotenoid biosynthesis pathway.

Norflurazon: Inhibits phytoene desaturase, affecting carotenoid biosynthesis.

Uniqueness: this compound’s uniqueness lies in its specific inhibition of HST, which is a novel target compared to other herbicides that target different enzymes in the carotenoid biosynthesis pathway .

Biologische Aktivität

Haloxydine, chemically known as 3,5-dichloro-2,6-difluoro-4-haloxypyridine, is a herbicide that has garnered attention for its biological activity, particularly in the context of plant physiology and enzyme inhibition. This article delves into the compound's mechanisms of action, its effects on various biological systems, and relevant case studies that highlight its significance in herbicide research.

This compound primarily acts as an inhibitor of homogentisate solanesyltransferase (HST) , an enzyme crucial for plastoquinone biosynthesis in plants. HST catalyzes the prenylation and decarboxylation of homogentisate to form 2-methyl-6-solanesyl-1,4-benzoquinol, a key intermediate in the biosynthetic pathway. This compound mimics homogentisate and acts as a suicide inhibitor , effectively blocking the enzyme's activity. This inhibition results in significant alterations in plant metabolism and can lead to bleaching symptoms characteristic of herbicide action .

Biological Effects

The biological activity of this compound can be summarized through several key effects:

- Inhibition of Chlorophyll Synthesis : this compound interferes with carotenoid synthesis, which is essential for chlorophyll protection against photo-oxidation. This disruption leads to increased chlorophyll degradation and visible bleaching in treated plants .

- Impact on Plant Metabolism : The compound's inhibition of HST results in an accumulation of homogentisate and a reduction in plastoquinone levels. This metabolic disruption can affect energy transfer processes within chloroplasts, ultimately impairing photosynthesis .

- Selective Herbicidal Activity : this compound has been shown to selectively inhibit HST across various plant species without affecting other similar enzymes, indicating potential for targeted herbicide applications .

Research Findings and Case Studies

Several studies have documented the effects and mechanisms associated with this compound:

Toxicological Considerations

This compound's toxicity profile indicates it falls within the moderately hazardous category based on LD50 values. The acute toxicity levels are significant enough to warrant careful handling during agricultural applications .

Eigenschaften

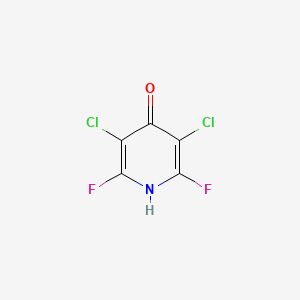

IUPAC Name |

3,5-dichloro-2,6-difluoro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl2F2NO/c6-1-3(11)2(7)5(9)10-4(1)8/h(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJAWMRVEIWPJRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=C(C1=O)Cl)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl2F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042018 | |

| Record name | Haloxydine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2693-61-0 | |

| Record name | Haloxydine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2693-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Haloxydine [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002693610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Haloxydine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HALOXYDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EY89F0C6PF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Haloxydine interact with plant enzymes involved in plastoquinone-9 biosynthesis?

A1: this compound acts as a "dead-end mimic" of homogentisate, a key substrate for the enzyme homogentisate solanesyl transferase (HST) involved in plastoquinone-9 biosynthesis []. This means that this compound can bind to HST, potentially competing with homogentisate for the active site, but does not undergo the prenylation and decarboxylation reactions typically catalyzed by the enzyme. This inhibition of HST would disrupt the production of plastoquinone-9, a crucial molecule for photosynthetic electron transport in plants.

Q2: What are the observed effects of this compound on chloroplast structure and development?

A2: While the provided abstract [] does not detail specific effects, it highlights that this compound, as a herbicide, impacts both the structure and development of chloroplasts. This suggests that this compound's inhibitory action on plastoquinone-9 biosynthesis likely leads to downstream effects on chloroplast formation and function, ultimately affecting plant growth and survival.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.